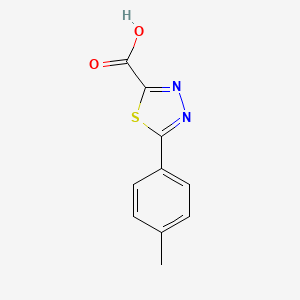

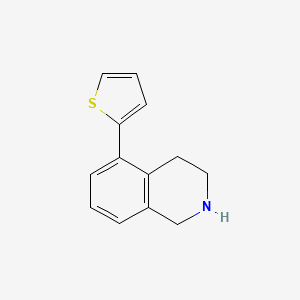

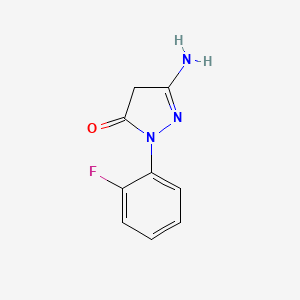

![molecular formula C13H8F2N2 B1406201 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 1546495-83-3](/img/structure/B1406201.png)

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Descripción general

Descripción

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are important fused bicyclic 5–6 heterocycles and are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods have been developed over the past decade and are considered effective for the direct synthesis of imidazo[1,2-a]pyridines .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . The exact molecular structure of “6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine” specifically would require more detailed information or computational analysis.Chemical Reactions Analysis

The construction of an imidazo[1,2-a]pyridine core is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . The condensation between 2-aminopyridine, aldehyde, and isonitrile is one of the known methods .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Imaging

- Zeng et al. (2006) synthesized fluorinated imidazo[1,2-a]pyridine derivatives for imaging beta-amyloid in Alzheimer’s disease. These compounds showed binding affinity to amyloid plaques in human Alzheimer's Disease cortical tissues, indicating potential as radioligands for amyloid plaque imaging in the brain of Alzheimer's patients (Zeng et al., 2006).

Antitubercular Activity

- Abhale et al. (2016) studied a series of imidazo[1,2-a]pyridine derivatives for their antitubercular activity against Mycobacterium smegmatis MC2 155 strain. They found that certain derivatives showed good antitubercular activity (Abhale et al., 2016).

Anticonvulsant Studies

- Ulloora et al. (2013) designed and synthesized new series of imidazo[1,2-a]pyridines as anticonvulsant agents. Compounds with a 4-fluorophenyl substituent showed potent anticonvulsant activity without toxicity (Ulloora et al., 2013).

Viral Inhibition

- Enguehard-Gueiffier et al. (2013) reported the synthesis of biphenyl derivatives of imidazo[1,2-a]pyridine for inhibiting the replication of viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) (Enguehard-Gueiffier et al., 2013).

Fluorescent Properties

- Velázquez-Olvera et al. (2012) synthesized 3-hydroxymethyl imidazo[1,2-a]pyridines and studied their fluorescent properties. These compounds showed enhanced fluorescence intensity, indicating their potential as biomarkers and sensors (Velázquez-Olvera et al., 2012).

Antimicrobial Evaluation

- Al‐Tel et al. (2011) synthesized novel imidazo[1,2-a]pyridine derivatives with strong inhibition against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Al‐Tel et al., 2011).

Photophysical Investigation

- Renno et al. (2022) investigated imidazo[1,5-a]pyridine-based fluorophores for their interaction with liposomes, indicating their potential as cell membrane probes (Renno et al., 2022).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with various targets through different mechanisms, including radical reactions .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical processes due to their wide range of applications in medicinal chemistry .

Pharmacokinetics

The pharmacokinetic properties of imidazo[1,2-a]pyridines can vary widely depending on the specific compound and its functional groups .

Result of Action

Imidazo[1,2-a]pyridines have been shown to exhibit a broad spectrum of biological activities, which can result in various molecular and cellular effects .

Action Environment

The action of imidazo[1,2-a]pyridines can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Propiedades

IUPAC Name |

6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBCVHILDNEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

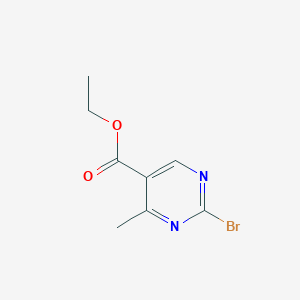

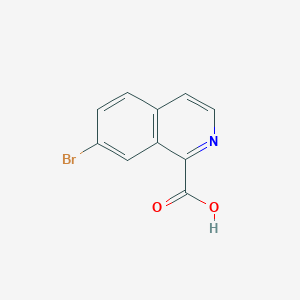

![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)

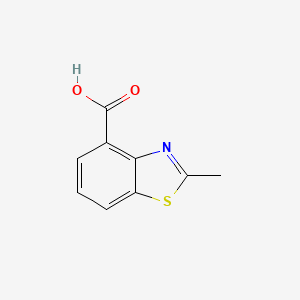

![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)

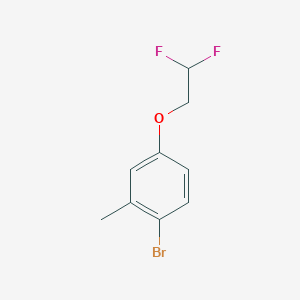

![1-Methyl-4-[(piperazin-1-yl)methyl]-1H-indole](/img/structure/B1406138.png)